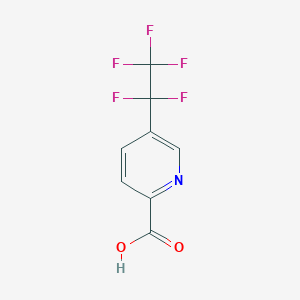
4-bromo-1-(1-bromoethyl)-2-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-1-(1-bromoethyl)-2-methylbenzene is an organic compound with the molecular formula C9H10Br2. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a bromoethyl group, and a methyl group. This compound is of interest in organic chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-(1-bromoethyl)-2-methylbenzene can be achieved through several methods. One common approach involves the bromination of 1-(1-bromoethyl)-2-methylbenzene. This reaction typically uses bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) to facilitate the electrophilic aromatic substitution reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar bromination reactions but optimized for large-scale operations. This includes the use of continuous flow reactors and efficient separation techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-1-(1-bromoethyl)-2-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles in nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The bromoethyl group can be reduced to form ethyl derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used under appropriate conditions to facilitate substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are employed.
Major Products
Substitution: Products include various substituted benzene derivatives depending on the nucleophile used.
Oxidation: Products include carboxylic acids or ketones.
Reduction: Products include ethyl-substituted benzene derivatives.
Applications De Recherche Scientifique
4-Bromo-1-(1-bromoethyl)-2-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving halogenated compounds.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-bromo-1-(1-bromoethyl)-2-methylbenzene in chemical reactions involves the interaction of its functional groups with various reagents. For example, in substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the benzene ring. In oxidation reactions, the methyl group is susceptible to attack by oxidizing agents, leading to the formation of oxidized products.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-1-methylbenzene: Similar structure but lacks the bromoethyl group.
1-Bromo-4-methylbenzene: Similar structure but with different substitution pattern.
4-Bromo-2-methylbenzene: Similar structure but with different substitution pattern.
Uniqueness
4-Bromo-1-(1-bromoethyl)-2-methylbenzene is unique due to the presence of both a bromoethyl group and a bromine atom on the benzene ring. This combination of substituents imparts distinct reactivity and properties compared to other similar compounds.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-bromo-1-(1-bromoethyl)-2-methylbenzene involves the bromination of 2-methylphenethyl alcohol followed by the Friedel-Crafts alkylation of the resulting bromide with 1-bromoethane.", "Starting Materials": [ "2-methylphenethyl alcohol", "bromine", "1-bromoethane", "anhydrous aluminum chloride", "dichloromethane", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: Bromination of 2-methylphenethyl alcohol with bromine in the presence of anhydrous aluminum chloride and dichloromethane to yield 4-bromo-2-methylphenethyl bromide.", "Step 2: Work up the reaction mixture with sodium bicarbonate and water to obtain the crude product.", "Step 3: Friedel-Crafts alkylation of 4-bromo-2-methylphenethyl bromide with 1-bromoethane in the presence of anhydrous aluminum chloride and dichloromethane to yield 4-bromo-1-(1-bromoethyl)-2-methylbenzene.", "Step 4: Work up the reaction mixture with sodium bicarbonate and water to obtain the final product.", "Step 5: Purify the final product by recrystallization or column chromatography." ] } | |
Numéro CAS |
2694734-25-1 |
Formule moléculaire |
C9H10Br2 |
Poids moléculaire |
278 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



